Torsion Angle Deviation from Parent Benzil and 4-Fluoro Analogue – Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction analysis reveals that 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione exhibits a C5–C6–C7–O1 torsion angle of 7.55 (19)°, which is 98% larger than the same torsion angle in the unsubstituted parent benzil [3.80 (18)°] and 33% larger than that in the 4-fluoro congener 1,2-bis(4-fluorophenyl)ethane-1,2-dione [5.69 (18)°]. The dihedral angle between the two aromatic rings is 49.50 (6)°, with a C6–C7–C7′–C6′ torsion angle of 125.92 (5)°.
| Evidence Dimension | C5–C6–C7–O1 torsion angle (degrees) |
|---|---|
| Target Compound Data | 7.55 (19)° |
| Comparator Or Baseline | Benzil: 3.80 (18)°; bis(4-fluorophenyl)ethane-1,2-dione: 5.69 (18)° |
| Quantified Difference | Δ = +3.75° (+98%) vs benzil; Δ = +1.86° (+33%) vs 4-F analogue |
| Conditions | Single-crystal X-ray diffraction at 100 K; orthorhombic space group Pbcn for the target compound; literature values from Charpe et al. (2020) for benzil and Fun et al. (2008) for the 4-F analogue. |
Why This Matters
The substantially larger torsion angle alters the electronic communication between the two carbonyl groups and the aromatic π-systems, directly affecting the compound's photophysical properties, reduction potential, and reactivity in Diels–Alder cycloadditions used to synthesize hexabenzocoronene precursors—properties that cannot be replicated by the parent benzil or mono-fluorinated analogues.
- [1] Balaich, G. J. et al. Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione. Acta Crystallographica Section E: Crystallographic Communications 77, 671–674 (2021). DOI: 10.1107/S2056989021005283 View Source
